molecular formula C16H17N3O3 B2558274 N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034621-20-8

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2558274
CAS No.: 2034621-20-8
M. Wt: 299.33
InChI Key: XAEXNAPVOJMBKD-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropyran moiety, and a nicotinamide group. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via an etherification reaction, where a hydroxyl group reacts with a tetrahydropyran derivative under acidic conditions.

    Attachment of the Nicotinamide Group: The final step involves the coupling of the pyridine-tetrahydropyran intermediate with nicotinic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or nicotinamide rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the pyridine and tetrahydropyran groups.

    Pyridine Derivatives: Compounds with a pyridine ring but different substituents.

    Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran moiety with various functional groups.

Uniqueness

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-7-17-11-13)12-3-4-15(18-10-12)22-14-5-8-21-9-6-14/h1-4,7,10-11,14H,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXNAPVOJMBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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